molecular formula C10H14ClN3 B13638733 2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride CAS No. 2095410-39-0

2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride

Cat. No.: B13638733
CAS No.: 2095410-39-0
M. Wt: 211.69 g/mol
InChI Key: SMQDPABTWXMTFL-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The compound has shown promise in various scientific research applications, including cancer therapy, due to its ability to inhibit specific molecular targets.

Preparation Methods

The synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolopyridine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the pyrrolopyridine ring.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. For example, it acts as an inhibitor of FGFRs, which play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure and its potent activity against FGFRs, making it a valuable compound for further research and development in cancer therapy.

Properties

CAS No.

2095410-39-0

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-7-8(4-5-11)9-3-2-6-12-10(9)13-7;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H

InChI Key

SMQDPABTWXMTFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CCN.Cl

Origin of Product

United States

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